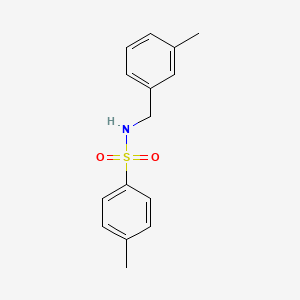
4-methyl-N-(3-methylbenzyl)benzenesulfonamide
Übersicht
Beschreibung
4-methyl-N-(3-methylbenzyl)benzenesulfonamide, commonly known as 4-Methyl-MBS, is a sulfonamide compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in the body.
Wirkmechanismus
The mechanism of action of 4-Methyl-MBS involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. By inhibiting this enzyme, 4-Methyl-MBS disrupts the balance of bicarbonate and carbon dioxide in the body, leading to a decrease in pH. This decrease in pH can have a range of effects on cellular processes, including the regulation of ion channels and the activation of enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-MBS are primarily related to its ability to inhibit carbonic anhydrase. This inhibition can lead to a decrease in pH, which can have a range of effects on cellular processes. In addition, 4-Methyl-MBS has been shown to have anti-inflammatory and anti-tumor properties, which may be related to its ability to inhibit carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-MBS in lab experiments is its ability to selectively inhibit carbonic anhydrase. This allows researchers to study the role of this enzyme in various physiological processes. However, there are also some limitations to using 4-Methyl-MBS. For example, this compound may have off-target effects on other enzymes or cellular processes, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-MBS. One area of interest is the development of more selective inhibitors of carbonic anhydrase, which could improve the specificity of experiments using this compound. Another direction for research is the investigation of the role of carbonic anhydrase in diseases such as glaucoma and epilepsy, and the potential therapeutic applications of carbonic anhydrase inhibitors. Finally, there is also potential for the use of 4-Methyl-MBS in imaging applications, such as PET imaging, due to its ability to selectively inhibit carbonic anhydrase.
Wissenschaftliche Forschungsanwendungen
4-Methyl-MBS has been widely used in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. This compound has been shown to inhibit the activity of carbonic anhydrase in vitro and in vivo, making it a valuable tool for studying the function of this enzyme. In addition, 4-Methyl-MBS has been used to investigate the role of carbonic anhydrase in diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
4-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-6-8-15(9-7-12)19(17,18)16-11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIGINXXEGRMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-3,5-difluorobenzamide](/img/structure/B4445065.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-propylglycinamide](/img/structure/B4445071.png)
![N-(tert-butyl)-2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4445089.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4445093.png)

![5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445107.png)
![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4445117.png)
![1-[2-(2-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4445124.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445131.png)
![2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4445143.png)
![4-[(5-bromo-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B4445149.png)
![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4445163.png)

![2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B4445182.png)
